molecular formula C19H27NOSi B6326070 N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine CAS No. 1170701-52-6

N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine

Cat. No.: B6326070
CAS No.: 1170701-52-6
M. Wt: 313.5 g/mol
InChI Key: DOHLLYNEEPQXMB-UHFFFAOYSA-N
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Description

N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine is an organic compound with the molecular formula C13H23NOSi. It is a clear, colorless to light yellow liquid that is soluble in chloroform and ethyl acetate. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pyrrolidine derivatives, which are important in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine is known to form azomethine ylides . These ylides readily undergo [3+2] cycloaddition to α,ß-unsaturated esters, affording N-benzyl substituted pyrrolidines in good yields This suggests that the compound may interact with enzymes and proteins involved in these biochemical reactions

Molecular Mechanism

It is known to react in asymmetric 1,3-dipolar cycloadditions in the practical, large-scale synthesis of chiral pyrrolidines . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. More detailed studies are needed to fully understand its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine can be synthesized through several methods. One common method involves the treatment of benzylamine with chloromethyltrimethylsilane, followed by formaldehyde and methanol . Another approach is the alkylation of lithium N-benzyltrimethylsilylmethylamide with methoxymethyl chloride .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines and pyrrolidine derivatives, which are valuable in pharmaceutical research .

Comparison with Similar Compounds

Similar Compounds

  • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
  • N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine
  • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, 94%

Uniqueness

N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine is unique due to its ability to form azomethine ylides, which are crucial intermediates in the synthesis of chiral pyrrolidines. This property makes it particularly valuable in the large-scale synthesis of chiral compounds used in pharmaceuticals .

Properties

IUPAC Name

N-(methoxymethyl)-1,1-diphenyl-N-(trimethylsilylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NOSi/c1-21-15-20(16-22(2,3)4)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHLLYNEEPQXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN(C[Si](C)(C)C)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diphenyl-N-((trimethylsilyl)methyl)methanamine (5.5 g, 20.4 mmol) was added dropwise to mixture of 37% aqueous formaldehyde (2.9 g) and methanol (1.5 g) while stirring at 0° C. After the addition was complete the reaction mixture was stirred for 2 hours at 0° C. K2CO3 (3 g) was added and the solidified mixture was warmed to room temperature. Methanol (4 ml) was added. After one hour stirring at room temperature, tBME (50 ml) and water (5 ml) was added. The organic layer was separated and dried with Na2SO4. Evaporation under vacuum gave the crude product N-(methoxymethyl)diphenyl-N-((trimethylsilyl)methyl)methanamine (7.05 g, max. 20.4 mmol) as an oil, which solidified on standing overnight at room temperature. The product was used without further purification.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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